N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that combines the structural features of benzothiazole, triazole, and pyrimidine
Preparation Methods
The synthesis of N2-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of a substituted 2-amino-benzothiazole intermediate.
Cyclization to Form Triazolopyrimidine: The benzothiazole intermediate is then reacted with appropriate reagents to form the triazolopyrimidine core.
Amide Coupling: The final step involves the coupling of the triazolopyrimidine with a carboxamide group.
Chemical Reactions Analysis
N~2~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Coupling Reactions: The amide group can be involved in coupling reactions to form more complex derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
N~2~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific bacterial enzymes.
Biological Studies: It is used in studies related to enzyme inhibition, particularly those involving kinases and other regulatory proteins.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
N~2~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds such as:
Benzothiazole Derivatives: These compounds share the benzothiazole core and are known for their diverse biological activities, including anti-cancer and anti-bacterial properties.
Triazolopyrimidine Derivatives: These compounds have similar structural features and are studied for their potential as kinase inhibitors and other therapeutic agents.
Carboxamide Derivatives: Compounds with carboxamide groups are widely used in medicinal chemistry for their ability to form stable interactions with biological targets.
The uniqueness of N2-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of these three structural motifs, which can result in synergistic effects and enhanced biological activity .
Properties
Molecular Formula |
C14H10N6OS |
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Molecular Weight |
310.34 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H10N6OS/c1-8-4-2-5-9-10(8)16-14(22-9)18-12(21)11-17-13-15-6-3-7-20(13)19-11/h2-7H,1H3,(H,16,18,21) |
InChI Key |
LENQRAXRQCGANI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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